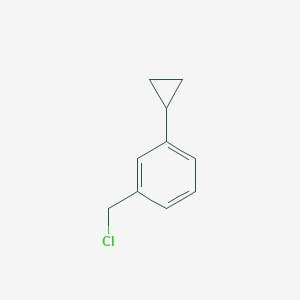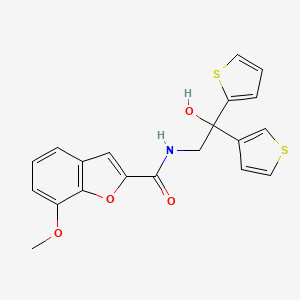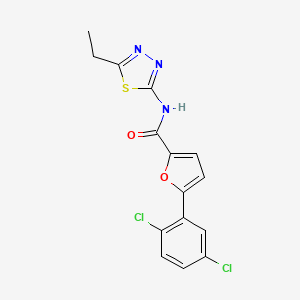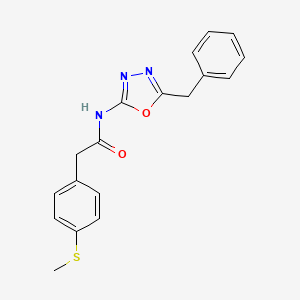![molecular formula C13H15NOS B2670422 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone CAS No. 2320574-85-2](/img/structure/B2670422.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone, also known as MAT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone is not fully understood, but studies suggest that it acts as a positive allosteric modulator of the mu opioid receptor. This receptor is involved in the regulation of pain, reward, and mood, and its modulation by this compound may explain its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has significant effects on the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been found to have a significant impact on the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone is its high degree of purity, which makes it an excellent candidate for use in laboratory experiments. Additionally, its well-defined mechanism of action and established pharmacological profile make it a valuable tool for studying the mu opioid receptor and its role in pain and mood regulation. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone. One area of interest is the development of novel this compound analogs with improved pharmacological profiles. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound as a potential therapeutic agent in humans.
Conclusion
In conclusion, this compound, or this compound, is a compound with significant potential for therapeutic applications in the fields of pain management, depression, and anxiety. Its well-defined mechanism of action and established pharmacological profile make it a valuable tool for studying the mu opioid receptor and its role in pain and mood regulation. While further research is needed to fully elucidate the effects of this compound, its potential as a therapeutic agent is promising.
Synthesis Methods
The synthesis of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone involves the reaction of (1R,5S)-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione with thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst. This method yields this compound as a yellow solid with a high degree of purity.
Scientific Research Applications
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant antinociceptive effects, making it a potential candidate for the treatment of pain. Additionally, this compound has shown promise as an antidepressant and anxiolytic agent, with studies indicating its ability to modulate the levels of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h2-3,6,10-11H,1,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQIQZQVSPIFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)
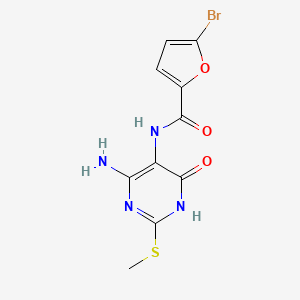
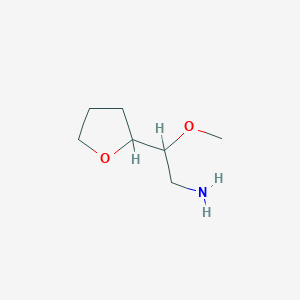
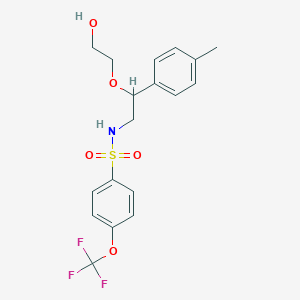
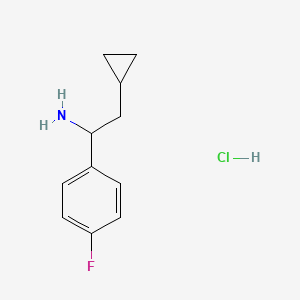
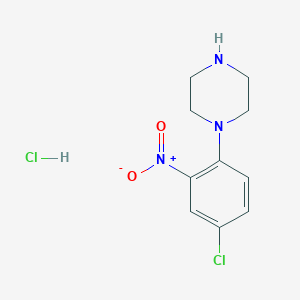
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)
